molecular formula C14H15NO3S B6428560 5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034455-71-3

5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B6428560
CAS No.: 2034455-71-3
M. Wt: 277.34 g/mol
InChI Key: RZCZZFURTHSWMZ-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,4-benzodioxine ring: This can be achieved through the cyclization of catechol with ethylene glycol under acidic conditions.

    Introduction of the carbonyl group: The 1,4-benzodioxine derivative is then reacted with a suitable acylating agent, such as acyl chloride, to introduce the carbonyl group.

    Formation of the bicyclic structure: The final step involves the reaction of the benzodioxine derivative with a thia-azabicycloheptane precursor under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated carbonyl groups.

    Substitution: Substituted derivatives with nucleophilic groups replacing the carbonyl group.

Scientific Research Applications

5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane analogs: Compounds with similar bicyclic structures but different substituents.

    Benzodioxine derivatives: Compounds containing the benzodioxine ring but lacking the bicyclic structure.

    Thia-azabicycloheptane derivatives: Compounds with the thia-azabicycloheptane core but different functional groups.

Uniqueness

The uniqueness of this compound lies in its combined bicyclic structure and functional groups, which confer specific chemical reactivity and biological activity not found in other similar compounds.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c16-14(15-7-10-6-9(15)8-19-10)11-2-1-3-12-13(11)18-5-4-17-12/h1-3,9-10H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCZZFURTHSWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)N3CC4CC3CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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